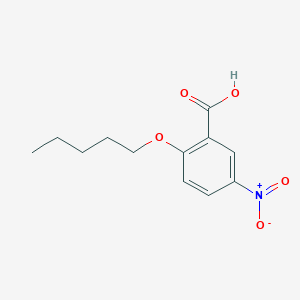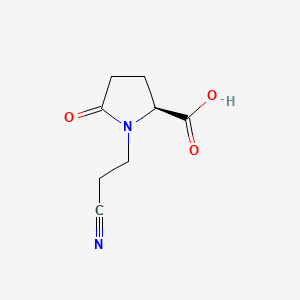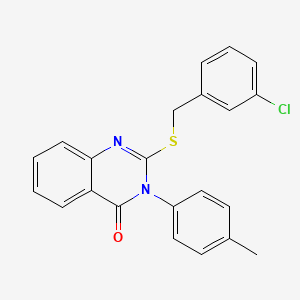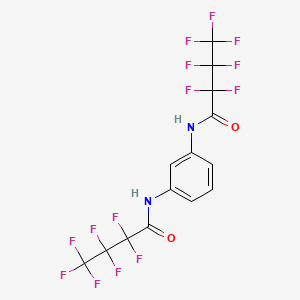
beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is a compound known for its significant pharmacological properties. It is widely recognized for its antihistamine effects and is used in various medical applications, including the treatment of allergies and as a sedative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether typically involves the reaction of benzhydrol with diethylaminoethanol in the presence of an acid catalyst. One common method includes using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at an oil bath temperature of 110°C . This method is favored for its operational simplicity, low reagent loading, high product yields, and short reaction time.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Common substitution reactions involve the replacement of the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of benzhydryl ether, such as benzhydryl alcohols, ketones, and substituted ethers.
Scientific Research Applications
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is employed in studies related to cell signaling and receptor interactions.
Industry: The compound finds applications in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether involves its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . The compound also has sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another antihistamine with similar sedative properties.
Chlorpheniramine: A less sedative antihistamine used for allergy relief.
Promethazine: Known for its strong sedative and antiemetic effects.
Uniqueness
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is unique due to its balanced profile of antihistamine and sedative effects. Unlike some other antihistamines, it provides effective allergy relief while also offering significant sedative properties, making it suitable for use in conditions where both effects are desired .
Properties
CAS No. |
63978-56-3 |
|---|---|
Molecular Formula |
C21H30ClNO2 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-(2-benzhydryloxyethoxy)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-3-22(4-2)15-16-23-17-18-24-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H |
InChI Key |
AURIOMNMIRILLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)


![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)





![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)


![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
